molecular formula C32H33N3O7 B12386880 N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B12386880
M. Wt: 571.6 g/mol
InChI Key: FHZQVUQHQIUSPM-MUPNOLHXSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a substituted oxolane (tetrahydrofuran) ring system. Key structural elements include:

  • A bis(4-methoxyphenyl)-phenylmethoxy (DMT-protecting group) at the 5-position of the oxolane ring, enhancing lipophilicity and stability during synthetic processes .
  • A 4-hydroxyoxolan-2-yl moiety, which confers stereochemical specificity and influences hydrogen-bonding interactions.

The compound’s molecular complexity positions it as a candidate for pharmaceutical intermediates, particularly in oligonucleotide or prodrug development, where protecting groups and stereochemistry are critical for biological activity and metabolic stability.

Properties

Molecular Formula

C32H33N3O7

Molecular Weight

571.6 g/mol

IUPAC Name

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28-,30-/m1/s1

InChI Key

FHZQVUQHQIUSPM-MUPNOLHXSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

Biological Activity

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C40H41N3O9
  • Molecular Weight : 707.77 g/mol
  • CAS Number : 251647-49-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it modulates the activity of transcription factors and enzymes that regulate gene expression, inflammatory responses, and cell cycle progression.

  • Transcription Factor Modulation : The compound has been shown to repress the promoter activity of key genes such as p53 and c-myc, which are critical for cell cycle regulation and apoptosis .
  • Inflammatory Response : It suppresses NF-kappa-B activation while enhancing AP-1 activity, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism : The compound interacts with hepatocellular proteins, influencing lipid accumulation and storage processes in liver cells .

Pharmacological Activity

The pharmacological profile of this compound includes:

Activity TypeDescription
Anticancer Inhibits proliferation of various cancer cell lines via gene regulation.
Anti-inflammatory Reduces cytokine production and inflammatory markers in vitro and in vivo.
Neuroprotective Exhibits protective effects on neuronal cells under oxidative stress.

Case Studies

  • Cancer Cell Proliferation Inhibition :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF7) with an IC50 value of approximately 15 µM.
  • Inflammatory Response Modulation :
    • In an animal model of arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Neuroprotective Effects :
    • In vitro studies using SH-SY5Y neuronal cells showed that the compound could reduce apoptosis induced by oxidative stress agents like hydrogen peroxide, indicating its potential for neuroprotection in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Nucleotide Chemistry

Compound FDB023789 (N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide)

  • Structural Differences : Lacks the bulky DMT-protecting group and instead features hydroxyl and hydroxymethyl substituents on the oxolane ring .
  • Functional Implications: Increased hydrophilicity due to hydroxyl groups, making it more suitable for aqueous-phase reactions.
Property Target Compound FDB023789
Molecular Weight ~750–800 g/mol (estimated) 283.32 g/mol
Key Functional Groups DMT-protecting group, 2-oxopyrimidin Hydroxyl, hydroxymethyl, pyrimidin
Solubility Likely low (lipophilic DMT group) Moderate (polar hydroxyl groups)
Acetamide Derivatives with Protective Modifications

Compound from : Contains a tert-butyl(dimethyl)silyl (TBS) group and phosphoramidite functionality.

  • Comparison : The TBS group enhances steric protection compared to the DMT group in the target compound. The phosphoramidite moiety enables incorporation into oligonucleotide chains, a feature absent in the target compound .
  • Applications : Primarily used in solid-phase DNA/RNA synthesis, whereas the target compound’s DMT group suggests use in solution-phase chemistry or prodrug design.
Pharmacopeial Analogues ()

Compounds m , n , and o in PF 43(1) share:

  • Phenoxyacetamido and tetrahydropyrimidinyl moieties.
  • Key Differences: These analogues lack the DMT group but include dimethylphenoxy and diphenylhexane systems, enhancing binding to hydrophobic enzyme pockets.
  • Activity : Such structures are common in protease inhibitors or antibiotics (e.g., β-lactam derivatives) .
Solubility and Stability
  • The DMT group in the target compound reduces aqueous solubility but improves stability against nucleophilic attack, critical for prolonged half-life in biological systems .
  • In contrast, FDB023789’s hydroxyl groups facilitate solubility but may increase susceptibility to enzymatic degradation .

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